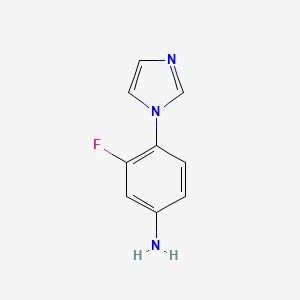

3-fluoro-4-(1H-imidazol-1-yl)aniline

Descripción

3-Fluoro-4-(1H-imidazol-1-yl)aniline (CAS: 190200-19-2) is an aromatic amine derivative featuring a fluorine atom at the 3-position and an imidazole ring at the 4-position of the aniline backbone. Its molecular formula is C₉H₈FN₃, with a molecular weight of 177.18 g/mol . The SMILES notation (C1=CC(=C(C=C1N)F)N2C=CN=C2) and InChI key (FWEVZRRTTOEITN-UHFFFAOYSA-N) highlight its planar structure, where the electron-withdrawing fluorine and electron-rich imidazole group create distinct electronic and steric properties . This compound is primarily utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing heterocyclic polymers or small-molecule agonists .

Propiedades

IUPAC Name |

3-fluoro-4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEVZRRTTOEITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190200-19-2 | |

| Record name | 3-fluoro-4-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-imidazol-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with imidazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. For instance, the use of a palladium catalyst in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions would be tailored to ensure scalability and safety in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-(1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

Substitution: The fluorine atom or the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 3-Fluoro-4-(1H-imidazol-1-yl)aniline serves as a building block for pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. Its imidazole ring is known for interactions with various biological targets, including enzymes and receptors, potentially exhibiting antimicrobial, anticancer, and anti-inflammatory activities.

2. Biological Activity

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in breast and colon cancer models .

- Enzyme Inhibition : It interacts with specific enzymes, modulating their activity and influencing metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation, attributed to the compound's ability to induce apoptosis through oxidative stress pathways .

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound exhibited bactericidal activity against resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes.

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-(1H-imidazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active sites in proteins, influencing biological pathways .

Comparación Con Compuestos Similares

Key Observations:

Steric Considerations : The imidazole group at the 4-position creates steric hindrance, which may influence its binding affinity in biological systems compared to tetrazole-substituted analogs (e.g., 3-fluoro-4-(tetrazol-1-yl)aniline ) .

Synthesis : Unlike I4A and I3A, which are synthesized via nucleophilic aromatic substitution (SNAr) using imidazole and fluoronitrobenzene followed by catalytic hydrogenation , the fluorinated derivative may require additional protection steps to avoid fluorine displacement during synthesis.

Physicochemical and Functional Differences

- Solubility : The fluorine atom in 3-fluoro-4-(1H-imidazol-1-yl)aniline likely reduces solubility in polar solvents compared to I4A due to increased hydrophobicity .

- Thermal Stability : While I4A exhibits a melting point of 143–147°C , the fluorinated analog’s melting point is unreported but expected to differ due to altered intermolecular interactions (e.g., reduced hydrogen bonding from fluorine) .

- Biological Activity: Fluorine substitution is known to enhance metabolic stability and binding affinity. For example, CU-T12-9 (a TLR1/2 agonist with a related structure) shows specific receptor activation, suggesting fluorinated analogs like this compound may have tailored bioactivity .

Actividad Biológica

3-Fluoro-4-(1H-imidazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_9FN_2, with a molecular weight of approximately 168.18 g/mol. The compound features a fluorine atom at the 3-position and an imidazole ring, which is known for its biological activity. The presence of fluorine enhances the lipophilicity and binding affinity of the compound to various biological targets, potentially improving its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents. For example:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in various preclinical models. It has shown effectiveness in inhibiting the growth of cancer cell lines through mechanisms that may involve the modulation of signal transduction pathways. In vitro studies have reported IC50 values against specific cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

These findings highlight the compound's potential as an anticancer agent, particularly in targeting hormone-dependent cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases. Key findings include:

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 30 |

| COX-2 | 35 |

These results indicate that the compound may interfere with pro-inflammatory signaling pathways, providing a basis for further exploration in inflammatory conditions .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its imidazole moiety plays a critical role in interacting with biological targets such as enzymes and receptors. The binding affinity to these targets may be influenced by the fluorine atom's presence, enhancing the compound's stability and reactivity .

Case Studies

In clinical settings, related compounds with similar structures have been evaluated for their therapeutic effects. For instance, a study on imidazole derivatives indicated that modifications at specific positions significantly impacted their biological activity. This underscores the importance of structural optimization in developing effective therapeutic agents .

Q & A

Q. Q1. What are the established synthetic routes for 3-fluoro-4-(1H-imidazol-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, fluorination of a precursor like 4-(1H-imidazol-1-yl)aniline (synthesized via condensation of imidazole with 4-nitroaniline followed by reduction) using fluorinating agents (e.g., Selectfluor™) under controlled pH and temperature . Optimization includes:

Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR: NMR confirms aromatic proton environments (e.g., imidazole protons at δ 7.8–8.2 ppm, aniline NH at δ 5.2–5.6 ppm). NMR detects the fluorine substituent (δ -110 to -120 ppm) .

- IR: Stretching vibrations for NH (~3400 cm), C-F (~1200 cm), and imidazole C=N (~1600 cm) .

- Mass Spectrometry: ESI-MS ([M+H] expected at m/z 192.1) validates molecular weight .

Q. Q3. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards: Potential skin/eye irritation (aniline derivatives) and flammability.

- Mitigation: Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (N) .

Advanced Research Questions

Q. Q4. How does the fluorine substituent influence the compound’s reactivity in coordination chemistry and ligand design?

Methodological Answer: The electron-withdrawing fluorine enhances electrophilicity, improving binding to metal centers (e.g., Zn, Cu). Applications include:

- Coordination Polymers: Bis(4-(1H-imidazol-1-yl)phenyl)methanone derivatives form luminescent Zn(II) complexes; fluorine may tune emission properties via steric/electronic effects .

- Protein Purification: Fluorine increases hydrophobicity, enhancing ligand efficiency in hydrophobic charge-induction chromatography (HCIC) for antibody purification .

Q. Q5. What computational strategies are effective in predicting the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular Docking: Simulate binding to targets like c-Met kinase (PDB ID: 3LQ8) using AutoDock Vina. Fluorine’s electronegativity improves hydrogen bonding with active-site residues (e.g., Met1160) .

- QSAR Models: Develop 2D/3D-QSAR using descriptors like logP and polar surface area to correlate substituents (e.g., methyl, trifluoromethyl) with IC values .

Q. Q6. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative Assays: Test analogs (e.g., 3-fluoro-4-(4-methylpiperazin-1-yl)aniline vs. 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline ) under identical conditions (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM).

- Metabolic Stability Studies: Use liver microsomes to assess if fluorine improves half-life (t) compared to non-fluorinated analogs .

Q. Q7. What strategies are recommended for scaling up synthesis while maintaining green chemistry principles?

Methodological Answer:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles (FeO@SiO-Pd) to reduce waste .

Data Contradictions and Validation

Q. Q8. How to address discrepancies in reported NMR shifts for this compound across studies?

Methodological Answer:

- Standardization: Run NMR with an internal standard (e.g., TMS) and report solvent (DMSO-d vs. CDCl) and concentration.

- Collaborative Validation: Share raw data via platforms like NMRShiftDB2 for peer verification .

Emerging Applications

Q. Q9. Can this compound serve as a precursor for photoactive materials?

Methodological Answer: Yes. Fluorine’s inductive effect stabilizes excited states in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.